6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
The compound "6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one" is a dihydroquinolin-4-one derivative characterized by a methoxy-substituted quinoline core and diverse aromatic substituents. Its structure features a 1,4-dihydroquinolin-4-one backbone with dimethoxy groups at positions 6 and 7, a 2-methoxyphenylmethyl group at position 1, and a 4-methylbenzoyl moiety at position 3.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-17-9-11-18(12-10-17)26(29)21-16-28(15-19-7-5-6-8-23(19)31-2)22-14-25(33-4)24(32-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQHHSRRCDTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds . Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinolone moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy groups and other substituents can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include Grignard reagents, hydrogenation catalysts, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinolines and their derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of dyes, pesticides, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of the Target Compound and Analogues
Biological Activity
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of dihydroquinolines. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes methoxy groups and a benzoyl moiety, which are often associated with increased biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of dihydroquinoline compounds exhibit significant antitumor effects. For instance, a study reported that similar compounds demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6,7-Dimethoxy... | MCF-7 (Breast) | 10 | Apoptosis induction |
| 6,7-Dimethoxy... | PC-3 (Prostate) | 12 | G1 phase arrest |
| Similar Compound | HeLa (Cervical) | 15 | Caspase activation |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanism behind its antibacterial effect may involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its antibacterial and antitumor properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the levels of inflammatory markers compared to untreated controls.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation: The compound may modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction: It may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cytokine Modulation: The inhibition of NF-kB signaling pathway is suggested to be a key mechanism for its anti-inflammatory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
